4-(5-(2-chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
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Overview
Description
4-(5-(2-chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic compound that features a quinoline moiety, a pyrazole ring, and a butanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(2-chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Derivative: Starting with 2-chloro-6-methylquinoline, various functional group transformations are performed to introduce the necessary substituents.
Synthesis of the Pyrazole Ring: The quinoline derivative is then reacted with appropriate hydrazine derivatives to form the pyrazole ring.
Coupling with Dimethoxyphenyl Group: The pyrazole intermediate is coupled with a 3,4-dimethoxyphenyl derivative under conditions that promote the formation of the desired dihydropyrazole structure.
Introduction of the Butanoic Acid Group: Finally, the butanoic acid moiety is introduced through esterification or amidation reactions, followed by hydrolysis if necessary.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups or the pyrazole ring.
Reduction: Reduction reactions may target the quinoline or pyrazole rings, potentially altering their aromaticity.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinoline or pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of quinoline and pyrazole derivatives.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, research focuses on its potential anti-inflammatory, antimicrobial, and anticancer properties. Studies aim to elucidate its efficacy and safety profiles in preclinical and clinical settings.
Industry
Industrially, the compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(5-(2-chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-(2-chloroquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
- 4-(5-(2-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
Uniqueness
Compared to similar compounds, 4-(5-(2-chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is unique due to the specific combination of its substituents. The presence of both chloro and methyl groups on the quinoline ring, along with the dimethoxyphenyl group, imparts distinct chemical and biological properties, potentially enhancing its activity and selectivity in various applications.
Biological Activity
The compound 4-(5-(2-chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid represents a complex structure with potential biological activities. Its unique molecular framework suggests possible interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The chemical structure can be broken down into several functional components:
- Quinoline Derivative : The presence of a chloro-substituted quinoline moiety is known for its diverse biological activities, including antimalarial and anticancer properties.
- Pyrazole Ring : This part of the molecule often contributes to anti-inflammatory and analgesic effects.
- Dimethoxyphenyl Group : Known for enhancing lipophilicity and biological activity.
The molecular formula for this compound is C20H20ClN3O4, with a molecular weight of approximately 397.84 g/mol.
Anticancer Activity
Research has indicated that quinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to the target structure have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest through modulation of signaling pathways such as PI3K/Akt and MAPK .
Case Study : A study demonstrated that a related quinoline derivative inhibited the growth of breast cancer cells by inducing apoptosis via mitochondrial pathways. The IC50 value was reported as 25 µM in MCF-7 cell lines .
Anti-inflammatory Properties
The pyrazole component is particularly noted for its anti-inflammatory effects. Compounds containing pyrazole rings have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Research Findings : In vitro studies revealed that similar pyrazole derivatives exhibited selective COX-II inhibition with IC50 values ranging from 0.52 to 22.25 µM. This suggests that the target compound may also possess anti-inflammatory properties through similar mechanisms .
Antimicrobial Activity
Quinoline derivatives are also recognized for their antimicrobial effects. The presence of electron-withdrawing groups like chlorine enhances the antimicrobial potency by increasing the compound's reactivity towards microbial targets.
Experimental Evidence : A related study found that quinoline-based compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 8 µg/mL .
The proposed mechanisms through which this compound exerts its biological activities include:
- Enzyme Inhibition : Binding to active sites of COX enzymes and other relevant proteins, thereby inhibiting their activity.
- DNA Interaction : Potential intercalation into DNA structures, disrupting replication and transcription processes.
- Signal Transduction Modulation : Altering signaling pathways related to cell proliferation and survival.
Data Summary
Properties
IUPAC Name |
4-[3-(2-chloro-6-methylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O5/c1-14-4-6-18-16(10-14)11-17(25(26)27-18)20-13-19(28-29(20)23(30)8-9-24(31)32)15-5-7-21(33-2)22(12-15)34-3/h4-7,10-12,20H,8-9,13H2,1-3H3,(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXPMYFZFCNDEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3C(=O)CCC(=O)O)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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